4-(Carboxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Description
4-(Carboxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a carboxymethyl (-CH₂COOH) substituent at position 4 and a methyl (-CH₃) group at position 2 of the thiazole ring. The molecule contains two carboxylic acid functional groups (at positions 4 and 5), which confer high polarity and acidity.
The compound’s synthesis likely involves thiazole ring formation followed by selective functionalization.
Properties
IUPAC Name |
4-(carboxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-3-8-4(2-5(9)10)6(13-3)7(11)12/h2H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHTUYNLSMYSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(Carboxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Carboxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Acidity: The dual carboxylic acid groups in the target compound likely result in lower pKa values compared to analogs with single carboxylic acids (e.g., 2-ethyl-4-methyl derivative ).
- Solubility: Compounds with non-polar substituents (e.g., 4-methylphenoxy in ) exhibit reduced aqueous solubility. In contrast, the target compound’s polar carboxymethyl group favors solubility in polar solvents.
Biological Activity
4-(Carboxymethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound is being investigated for its antimicrobial, anticancer, and enzyme inhibition properties, among others. This article provides a comprehensive overview of its biological activity based on recent research findings.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria typically range from 6.25 to 12.5 µg/mL, indicating potent activity against these pathogens .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The mechanism of action appears to involve apoptosis induction through modulation of the Bcl-2 family proteins and inhibition of histone deacetylases (HDAC), leading to increased acetylation levels of histones and subsequent cell death .
Case Study: Cytotoxicity in Cancer Cell Lines
A specific study evaluated the cytotoxic effects of this compound on three human tumor cell lines:
- HCT-116 : Significant dose-dependent cytotoxicity observed.
- HT-29 : Moderate sensitivity noted.
- HepG2 : Marked reduction in cell viability.
The presence of electron-withdrawing groups on the thiazole ring was found to enhance cytotoxic activity significantly .
Enzyme Inhibition
This compound has also been explored as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that is linked to conditions such as gout and hyperuricemia. Structure-activity relationship studies suggest that certain substitutions on the thiazole ring can enhance inhibitory potency. For instance, derivatives with para-substituted groups showed improved inhibition profiles compared to mono-substituted variants .
Table 2: Xanthine Oxidase Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| GK-20 | 0.45 |
| Compound A | 1.0 |
| Compound B | 2.5 |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways related to growth and survival. This interaction could lead to downstream effects that promote apoptosis in cancer cells and inhibit microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
